molecular formula C12H19NO2 B2716665 N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide CAS No. 1795087-50-1

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2716665
CAS No.: 1795087-50-1
M. Wt: 209.289
InChI Key: NLNAPPPLXBDJQE-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted at the 3-position with a propan-2-yl group, which is further connected to a pivalamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-bromopropan-2-ol.

    Formation of Intermediate: The first step involves the reaction of furan with 3-bromopropan-2-ol under basic conditions to form 1-(furan-3-yl)propan-2-ol.

    Amidation Reaction: The intermediate 1-(furan-3-yl)propan-2-ol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)pivalamide
  • N-(1-(furan-3-yl)propan-2-yl)acetamide
  • N-(1-(furan-3-yl)propan-2-yl)benzamide

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the furan ring and the presence of the pivalamide moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the pivalamide group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(7-10-5-6-15-8-10)13-11(14)12(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNAPPPLXBDJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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